Azepane-3-carboxylic acid
CAS No.: 77974-81-3
Cat. No.: VC21066323
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77974-81-3 |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | azepane-3-carboxylic acid |
Standard InChI | InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) |
Standard InChI Key | DXCWXFLBYQNTOP-UHFFFAOYSA-N |
SMILES | C1CCNCC(C1)C(=O)O |
Canonical SMILES | C1CCNCC(C1)C(=O)O |
Introduction
Chemical Structure and Properties
Azepane-3-carboxylic acid features a seven-membered saturated heterocyclic ring (azepane) with a carboxylic acid functional group attached at the third carbon position. The azepane ring contains one nitrogen atom, making it a heterocyclic compound with unique conformational properties.
Basic Identification Data
Table 1: Physical and Chemical Properties of Azepane-3-carboxylic acid
Property | Value |
---|---|
CAS Number | 77974-81-3 |
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
Physical State | Solid |
IUPAC Name | azepane-3-carboxylic acid |
InChI Key | HXPJIZYFCRFIQU-UHFFFAOYSA-N (for HCl salt) |
The compound exists in various forms, including its free base and as salts. The hydrochloride salt (CAS: 2007916-48-3, C7H14ClNO2) is widely used in laboratory settings due to its improved stability and handling properties . This salt form has a molecular weight of 179.65 g/mol and typically appears as a white to yellow solid .
Structural Characteristics
The seven-membered azepane ring provides unique conformational flexibility compared to smaller or larger ring systems. This property is particularly valuable when designing molecules with specific spatial arrangements. The carboxyl group (-COOH) on the third carbon of the azepane ring gives this compound its distinctive properties and enables various chemical modifications.
Synthesis Methods
Several methodologies for synthesizing Azepane-3-carboxylic acid have been documented in chemical literature, with varying degrees of efficiency and complexity.
Cyclization Reactions
Cyclization of appropriate linear precursors represents one of the most common approaches to forming the seven-membered azepane ring structure. This typically involves reactions of suitable diamine compounds with carboxylic acid derivatives under controlled conditions. The precise synthetic route often depends on the availability of starting materials and the desired purity of the final product.
Ring Expansion Techniques
Researchers have successfully employed ring expansion methodologies starting from smaller heterocycles. This approach transforms smaller ring structures, such as piperidine derivatives, into the larger seven-membered azepane ring with the carboxylic acid functionality at the 3-position .
Carboxylation Methods
Direct carboxylation of azepane at the 3-position offers another synthetic route, though this requires precise regioselective functionalization, which presents technical challenges. Recent methodological improvements have enhanced the efficiency of this approach.
Derivatives and Related Compounds
The basic Azepane-3-carboxylic acid structure serves as a platform for numerous derivatives with specialized applications.
Hydrochloride Salt
Azepane-3-carboxylic acid hydrochloride (CAS: 2007916-48-3) represents the most common derivative, valued for its enhanced stability and handling characteristics compared to the free base form . Commercial suppliers typically offer this salt with 95% purity .
Ester Derivatives
Several ester derivatives have been synthesized to modify solubility, reactivity, or to serve as protected forms of the acid for specific synthetic applications:
Structurally Related Heterocyclic Carboxylic Acids
Azepane-3-carboxylic acid belongs to a broader family of heterocyclic amino acids that differ in ring size and heteroatom identity:
Table 2: Comparison of Related Heterocyclic Carboxylic Acids
Compound | Ring Size | Heteroatom | Notable Characteristics |
---|---|---|---|
Azepane-3-carboxylic acid | 7 | Nitrogen | Enhanced conformational flexibility |
Piperidine-3-carboxylic acid | 6 | Nitrogen | Common in alkaloids, more rigid |
Azetidine-3-carboxylic acid | 4 | Nitrogen | Higher ring strain, increased reactivity |
Oxetane-3-carboxylic acid | 4 | Oxygen | Higher polarity, different hydrogen bonding |
Oxetane and azetidine carboxylic acid derivatives share synthetic pathways involving selective furan oxidative cleavage, as documented in recent chemical literature .
Applications in Scientific Research
Azepane-3-carboxylic acid has gained prominence across multiple research domains due to its structural uniqueness and versatile reactivity profile.
Pharmaceutical Applications
The compound serves as a valuable building block in pharmaceutical research, particularly in the design of peptidomimetics and other bioactive molecules. The azepane ring appears in several biologically active compounds, making Azepane-3-carboxylic acid an important intermediate in medicinal chemistry.
The incorporation of the azepane structure can enhance the metabolic stability and bioavailability of peptide-based drugs, addressing common pharmacokinetic limitations of traditional peptide therapeutics .
Peptide Chemistry Applications
Research has demonstrated that azepane derivatives can induce specific peptide secondary structures, offering valuable tools for protein engineering and peptidomimetic design. According to published findings, azepane quaternary amino acids effectively induce 3₁₀ helix conformations in peptides, which is particularly useful for designing molecules with defined three-dimensional architectures .
A study published in the Journal of Organic Chemistry demonstrated that a "simple method for the synthesis of an azepane quaternary amino acid in enantiopure form" produces compounds that effectively stabilize 3₁₀ helical structures in short peptides, as confirmed by theoretical, NMR, and X-ray studies .
Enzyme Inhibitors
Azepane derivatives have shown promise as enzyme inhibitors, particularly in the context of Gaucher disease treatment. Research published in 2011 investigated tetrahydroxyazepanes binding to acid-β-glucosidase, finding that "the core azepane stabilizes GCase in a variation of its proposed active conformation," while an analog with an N-linked hydroxyethyl tail stabilized a different conformation .
Classification | Hazard Description | Code |
---|---|---|
Skin Irritation | Causes skin irritation | H315 |
Eye Irritation | Causes serious eye irritation | H319 |
Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Acute Toxicity (some sources) | Harmful if swallowed | H302 |
These hazards are associated with the GHS07 (Exclamation Mark) pictogram and the signal word "Warning" .
Supplier | Product Number | Form | Purity | Storage Recommendations |
---|---|---|---|---|
AstaTech, Inc. | ATE517248427 | White to Yellow Solid | 95% | Room temperature |
AChemBlock | ADVH99BD2669 | Solid | 95% | Room temperature |
TRC | TRC-A809745-1G | Neat | Not specified | Room temperature |
Sigma-Aldrich | Multiple catalog numbers | Solid | 95% | Room temperature |
Most suppliers recommend room temperature storage, though some suggest keeping the compound in a cool, dark place (below 15°C) for optimal stability .
Quality Control Parameters
Commercial samples typically undergo quality control analyses including:
-
HPLC purity determination (≥95% area%)
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NMR confirmation of structure
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Physical appearance inspection
Recent Research Developments
Recent investigations have expanded our understanding of Azepane-3-carboxylic acid's potential applications and properties.
Conformational Studies
The seven-membered azepane ring exhibits unique conformational properties that have been investigated through computational, NMR, and X-ray crystallographic techniques. These studies reveal that the conformational flexibility of the azepane ring contributes to its utility in designing molecules with specific spatial arrangements .
Synthetic Methodology Advancements
Improvements in synthetic methodologies have enhanced access to Azepane-3-carboxylic acid and its derivatives. Recent publications have described more efficient routes to these compounds, including stereoselective syntheses that provide access to enantiomerically pure forms .
A publication in Tetrahedron Letters discussed the "synthesis of orthogonally protected azepane β-amino ester," utilizing a procedure involving "dihydroxylation of the olefinic bond of the alicyclic amino esters, followed by NaIO4-mediated cleavage" . These methodological advances continue to expand the accessibility and utility of azepane derivatives.
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